Compound Description: This compound is a peptidomimetic with a known crystal structure revealing a “C5” hydrogen-bonded conformation. It serves as a structural starting point for designing mimics that explore the structure-activity relationships related to dopamine receptor modulation. []
Compound Description: This compound was designed as a mimic of the "C5" hydrogen-bonded structure found in compound 1. It exhibits the ability to enhance the binding of the dopamine D2 receptor agonist N-propylnorapomorphine (NPA) and attenuate the conversion of D2 receptor high-affinity states to low-affinity states induced by 5'-guanylylimidodiphosphate (Gpp(NH)p). []
Relevance: This compound is structurally related to compound 1 by mimicking its "C5" hydrogen-bonded conformation. This structural similarity is designed to investigate the role of this specific conformation in dopamine receptor modulation. While the target compound, N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide, is not directly related to these specific compounds, the exploration of conformational mimics provides insights into designing compounds with potential biological activity at dopamine receptors. []
Compound Description: Similar to compound 2, this compound is designed as a mimic of the "C5" hydrogen-bonded structure observed in compound 1. It also demonstrates the ability to enhance N-propylnorapomorphine (NPA) binding to the dopamine D2 receptor and attenuate the Gpp(NH)p-induced conversion of D2 receptor affinity states. []
Relevance: Compound 3 shares structural similarities with compound 1 by mimicking its "C5" hydrogen-bonded structure. This mimicry aims to understand the contribution of this conformation to the biological activity of compound 1 at dopamine receptors. Although N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide is not directly analogous to these compounds, studying conformational mimics provides valuable information for designing compounds targeting specific receptor interactions. []
Compound Description: AR-C118925 is a reported P2Y2 receptor antagonist. It served as a chemical starting point for the development of novel P2Y2R antagonists due to its drug-like properties. []
Relevance: While structurally different from the target compound, N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide, AR-C118925 represents a known P2Y2R antagonist. Exploration of its structure and subsequent modifications led to the development of more potent and drug-like P2Y2R antagonists, offering insights into the structure-activity relationships of this receptor class. []
MSG204 (105)
Compound Description: MSG204 is a novel, potent P2Y2R antagonist derived from modifications of AR-C118925. It exhibits improved physicochemical properties and drug-like characteristics, making it a promising candidate for future in vivo studies. []
Relevance: This compound is structurally related to AR-C118925 and was derived from efforts to improve its potency and physicochemical properties as a P2Y2R antagonist. Although structurally distinct from the target compound, N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide, MSG204's development highlights the structure-activity relationships important for P2Y2R antagonism, potentially offering valuable insights for broader drug design endeavors. []
MSG249 (119)
Compound Description: MSG249 is another novel, potent P2Y2R antagonist resulting from modifications of AR-C118925. It demonstrates improved physicochemical properties and drug-like characteristics, making it suitable for further in vivo investigation. []
Relevance: This compound shares structural similarities with AR-C118925 and represents a successful attempt to enhance its potency and physicochemical properties as a P2Y2R antagonist. Although structurally different from N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide, MSG249 contributes to understanding the structure-activity relationships crucial for P2Y2R antagonism, potentially informing a wider range of drug design efforts. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.